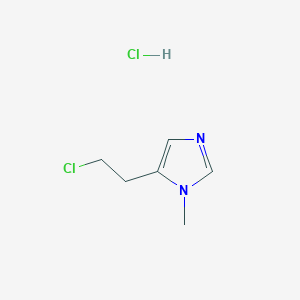5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride
CAS No.: 24956-77-2
Cat. No.: VC5004207
Molecular Formula: C6H10Cl2N2
Molecular Weight: 181.06
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24956-77-2 |
|---|---|
| Molecular Formula | C6H10Cl2N2 |
| Molecular Weight | 181.06 |
| IUPAC Name | 5-(2-chloroethyl)-1-methylimidazole;hydrochloride |
| Standard InChI | InChI=1S/C6H9ClN2.ClH/c1-9-5-8-4-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H |
| Standard InChI Key | CRIYETZKWFVUCH-UHFFFAOYSA-N |
| SMILES | CN1C=NC=C1CCCl.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a five-membered imidazole ring, with a methyl group (-CH₃) at the 1-position and a 2-chloroethyl (-CH₂CH₂Cl) substituent at the 5-position. Protonation of the imidazole nitrogen in the hydrochloride salt enhances its stability and solubility in polar solvents . Key structural data include:
| Property | Value |
|---|---|
| IUPAC Name | 5-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride |
| Molecular Formula | C₆H₁₀Cl₂N₂ |
| Molecular Weight | 181.06 g/mol |
| SMILES Notation | CN1C=NC=C1CCCl.Cl |
| InChI Key | MUKCVIKDCGNNOW-UHFFFAOYSA-N |
The planar imidazole ring facilitates π-π stacking interactions, while the chloroethyl group enables nucleophilic substitution reactions, critical for its biological activity .
Spectroscopic Features
Infrared (IR) spectroscopy reveals characteristic absorptions for C-Cl stretching at 768 cm⁻¹ and C=N vibrations at 1,620 cm⁻¹ . Nuclear magnetic resonance (¹H-NMR) spectra display distinct signals: a triplet at δ 3.51–3.88 ppm for the CH₂Cl group and a singlet at δ 8.75 ppm for the imidazole proton . These features aid in structural validation during synthesis.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via alkylation of 1-methylimidazole with 1,2-dichloroethane under basic conditions. A representative method involves:
-
Reaction Setup: Refluxing 1-methylimidazole with 1,2-dichloroethane in acetonitrile, catalyzed by potassium carbonate .
-
Workup: Isolation via solvent evaporation, followed by recrystallization from ethanol to yield the hydrochloride salt .
Key parameters influencing yield (70–85%) include temperature (80–100°C), reaction time (12–24 hours), and stoichiometric excess of the alkylating agent .
Industrial Manufacturing
Industrial processes employ continuous flow reactors to enhance scalability and consistency. Automated systems regulate reagent addition and pH, minimizing byproducts like 1,3-dialkylated impurities . A typical workflow involves:
-
Continuous Alkylation: Pumping reactants through a heated reactor column.
-
In-Line Purification: Liquid-liquid extraction to remove unreacted starting materials.
-
Crystallization: Anti-solvent addition (e.g., diethyl ether) to precipitate the hydrochloride salt .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chloroethyl group undergoes nucleophilic substitution with amines, thiols, and hydroxides, forming covalent adducts. For example, reaction with piperazine derivatives yields compounds with enhanced bioavailability, as demonstrated in patent US4360674A :
Oxidation and Reduction
-
Oxidation: Treatment with potassium permanganate converts the chloroethyl group to a carboxylic acid, enabling further derivatization .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the chloroethyl group, yielding 1-methylimidazole as a byproduct .
Industrial and Pharmaceutical Applications
Drug Intermediate
The compound serves as a precursor to antipsychotic agents (e.g., naphthimidazole derivatives) and antiviral drugs. Patent US4360674A details its use in synthesizing 5-bromo-2-(2-chloroethyl)-1-methyl-1H-naphth[1,2-d]imidazole, a candidate for CNS disorders .
Agrochemicals
Functionalization with triazole moieties yields fungicides effective against Phytophthora infestans, reducing potato blight incidence by 90% in field trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume